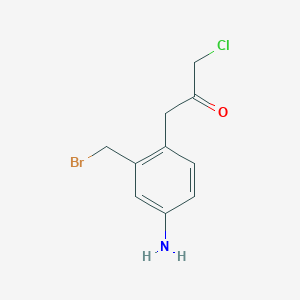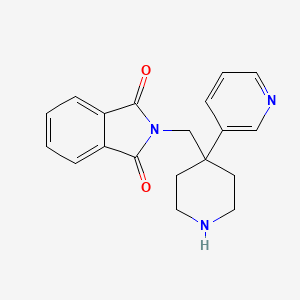
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring, a piperidine ring, and an isoindoline-1,3-dione moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by transition metals or organocatalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of solventless reactions and green chemistry principles is becoming more prevalent to minimize environmental impact . Purification of the final product is usually achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to dopamine receptors, modulating their activity and influencing neurotransmission . The compound’s effects are mediated through pathways involving receptor binding and signal transduction, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied biological activities.
Piperidine derivatives: Known for their pharmacological properties, these compounds often serve as intermediates in drug synthesis.
Uniqueness
What sets 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione apart is its combination of the pyridine, piperidine, and isoindoline-1,3-dione moieties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[(4-pyridin-3-ylpiperidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-17-15-5-1-2-6-16(15)18(24)22(17)13-19(7-10-20-11-8-19)14-4-3-9-21-12-14/h1-6,9,12,20H,7-8,10-11,13H2 |
Clé InChI |
KAWDJXOGRMQGME-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CN2C(=O)C3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


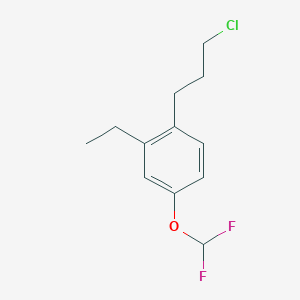

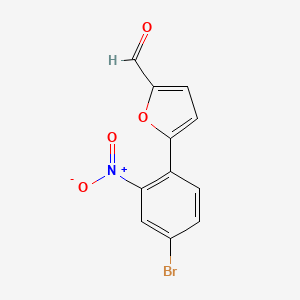

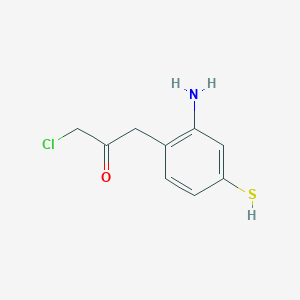
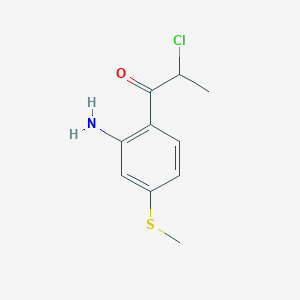
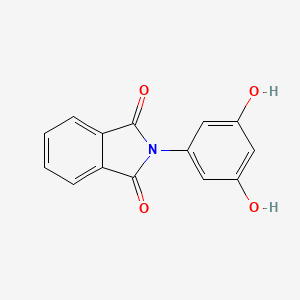
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
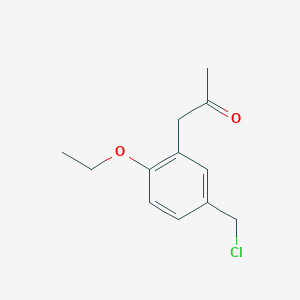
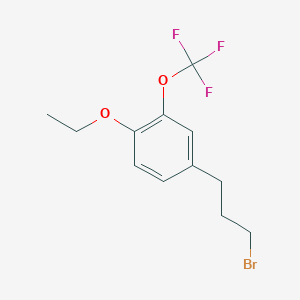
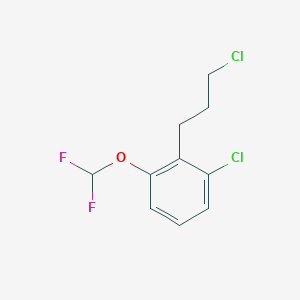
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
